One primary application of pentamethylbenzene is as a starting material for the synthesis of other organic compounds.
[1] Pentamethylbenzene 98 700-12-9 - Sigma-Aldrich
[2] Pentamethylbenzene, 99%, Thermo Scientific Chemicals | Fisher Scientific
Pentamethylbenzene is an organic compound with the chemical formula C₁₁H₁₆, characterized as a colorless solid with a sweet odor. It belongs to the class of aromatic hydrocarbons and is known for its unique structure, which consists of a benzene ring with five methyl groups attached at the 1,2,3,4, and 5 positions. This arrangement contributes to its electron-rich nature, making it reactive in various chemical processes, particularly electrophilic substitutions. Pentamethylbenzene is also recognized for its relatively low oxidation potential, with an electrode potential (E₁/₂) of approximately 1.95 V versus the normal hydrogen electrode .
Pentamethylbenzene can be synthesized through several methods:
Pentamethylbenzene finds applications in several areas:
Interaction studies involving pentamethylbenzene primarily focus on its role as a nucleophile and its ability to engage in electrophilic reactions. The compound's reactivity with different electrophiles has been documented, showcasing its utility in synthetic organic chemistry. Additionally, its interactions with singlet oxygen highlight its potential pathways for oxidative degradation .
Pentamethylbenzene shares structural similarities with several other aromatic hydrocarbons. Here are some notable comparisons:
Compound Name | Formula | Unique Features |
---|---|---|
Durene | C₁₀H₁₄ | Contains four methyl groups; more stable than pentamethylbenzene. |
Hexamethylbenzene | C₁₂H₁₈ | Has six methyl groups; more sterically hindered and less reactive. |
1,2-Dimethylbenzene | C₈H₁₀ | Only two methyl groups; less electron-rich than pentamethylbenzene. |
1-Methyl-naphthalene | C₁₁H₈ | Contains a fused ring system; different reactivity patterns due to structure. |
Pentamethylbenzene stands out due to its five methyl substituents on a single benzene ring, which significantly enhances its electron density and influences its reactivity compared to these similar compounds. Its unique structural configuration allows it to act effectively as a cation scavenger and participate in diverse
Flammable;Irritant